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Compound of Interest

Compound Name: 2-Methoxy-4-methylbenzonitrile

Cat. No.: B1314089 Get Quote

A detailed spectroscopic analysis of methoxymethylbenzonitrile isomers is crucial for

researchers, scientists, and drug development professionals in ensuring precise identification

and characterization of these compounds. The subtle shifts in the positions of the methoxy and

methyl groups on the benzonitrile scaffold result in distinct spectroscopic signatures. This guide

provides a comprehensive comparison of the spectroscopic differences between various

isomers of methoxymethylbenzonitrile, supported by experimental data and detailed

methodologies.

This guide focuses on the isomers where a methoxy and a methyl group are substituted on the

benzonitrile ring. The differentiation of these isomers is paramount in various fields, from

medicinal chemistry to materials science, as their biological activity and physical properties can

vary significantly. Here, we delve into the nuances of their ¹H NMR, ¹³C NMR, Infrared (IR), and

Mass Spectrometry (MS) data. Due to the limited availability of experimental UV-Vis data for all

isomers, this guide will focus on the aforementioned techniques.

Isomer Structures
The following diagram illustrates the chemical structures of the methoxymethylbenzonitrile

isomers discussed in this guide.
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Caption: Chemical structures of methoxymethylbenzonitrile isomers.
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Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for various isomers of

methoxymethylbenzonitrile, facilitating a direct comparison of their characteristic signals.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for distinguishing between these isomers. The

chemical shifts (δ) of the aromatic protons are highly sensitive to the electronic effects of the

methoxy, methyl, and cyano substituents. The methoxy group, being an electron-donating

group, typically shields the ortho and para protons, causing them to resonate at a higher field

(lower ppm). The methyl group also has a weak electron-donating effect. The cyano group, on

the other hand, is electron-withdrawing and deshields the protons, shifting their signals to a

lower field (higher ppm). The coupling constants (J) between adjacent protons also provide

valuable structural information.

Table 1: ¹H NMR Spectral Data of Methoxymethylbenzonitrile Isomers (in CDCl₃)
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Isomer Ar-H (ppm) -OCH₃ (ppm) -CH₃ (ppm)

2-Methoxy-3-

methylbenzonitrile
7.4-7.1 (m) ~3.9 (s) ~2.3 (s)

2-Methoxy-4-

methylbenzonitrile

7.42 (d, J=7.8 Hz),

6.85 (d, J=7.8 Hz),

6.78 (s)

3.88 (s) 2.38 (s)

2-Methoxy-5-

methylbenzonitrile

7.3 (d, J=1.8 Hz), 7.2

(dd, J=8.4, 1.8 Hz),

6.8 (d, J=8.4 Hz)

3.85 (s) 2.35 (s)

3-Methoxy-4-

methylbenzonitrile
7.2-7.0 (m) 3.83 (s) 2.42 (s)

4-Methoxy-2-

methylbenzonitrile

7.5 (d, J=8.4 Hz), 6.8

(d, J=2.4 Hz), 6.7 (dd,

J=8.4, 2.4 Hz)

3.85 (s) 2.5 (s)

4-Methoxy-3-

methylbenzonitrile

7.4 (d, J=2.1 Hz), 7.3

(dd, J=8.4, 2.1 Hz),

6.8 (d, J=8.4 Hz)

3.88 (s) 2.22 (s)

Note: Data for some isomers is limited and values are approximate based on available

information and spectral prediction.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides complementary information, with the chemical shifts of the carbon atoms

being influenced by the substituents. The carbon attached to the electron-withdrawing cyano

group (C-CN) typically appears significantly downfield. The carbons attached to the methoxy

and methyl groups also show characteristic shifts.

Table 2: ¹³C NMR Spectral Data of Methoxymethylbenzonitrile Isomers (in CDCl₃)
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Isomer C-CN (ppm) Ar-C (ppm) -OCH₃ (ppm) -CH₃ (ppm)

2-

Methoxybenzonit

rile

117.9

161.5, 134.1,

133.8, 120.7,

111.1, 101.9

56.0 -

3-

Methoxybenzonit

rile

119.1

159.4, 130.1,

124.2, 119.1,

116.6, 112.9

55.3 -

4-

Methoxybenzonit

rile

119.2
162.8, 133.9,

114.7, 103.9
55.5 -

4-

Methylbenzonitril

e

119.0
143.6, 131.9,

129.7, 109.1
- 21.7

Note: Data for specific methoxymethylbenzonitrile isomers is limited. The data for related

methoxy- and methylbenzonitriles are provided for comparison.

Infrared (IR) Spectroscopy
The IR spectra of these isomers are characterized by several key absorption bands. The most

prominent is the sharp and intense nitrile (-C≡N) stretching vibration, which typically appears in

the region of 2220-2240 cm⁻¹. The C-O stretching of the methoxy group gives rise to a strong

band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). The aromatic C-H and C=C

stretching vibrations are also observed in their characteristic regions. Subtle differences in the

fingerprint region (below 1500 cm⁻¹) can also help in distinguishing the isomers.

Table 3: Key IR Absorption Bands (cm⁻¹) of Methoxymethylbenzonitrile Isomers
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Isomer ν(C≡N) ν(C-O)
Aromatic C-H out-
of-plane bending

3-Methoxybenzonitrile ~2230 ~1250, ~1030

Bands in the 900-690

region indicative of

substitution pattern

4-Methoxybenzonitrile ~2225 ~1260, ~1030

Bands in the 900-690

region indicative of

substitution pattern

Note: Specific data for all methoxymethylbenzonitrile isomers is not readily available. Data for

methoxybenzonitrile is provided as a reference.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the isomers. All methoxymethylbenzonitrile isomers will have the same molecular ion peak

(M⁺) corresponding to their molecular weight (147.17 g/mol ). However, the relative intensities

of the fragment ions can differ, providing clues to the substitution pattern. Common

fragmentation pathways include the loss of a methyl radical (•CH₃) from the methoxy group,

loss of a hydrogen cyanide (HCN) molecule, and cleavage of the aromatic ring.

Table 4: Mass Spectrometry Data of Methoxymethylbenzonitrile Isomers

Isomer Molecular Ion (m/z) Key Fragment Ions (m/z)

3-Methoxybenzonitrile
133 (M⁺ of

methoxybenzonitrile)
103, 90

4-Methoxybenzonitrile
133 (M⁺ of

methoxybenzonitrile)
103, 90

4-Methylbenzonitrile 117 (M⁺ of methylbenzonitrile) 116, 90

Note: The molecular weight of methoxymethylbenzonitrile is 147.17 g/mol . The data for related

compounds is provided for fragmentation pattern comparison.
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Experimental Protocols
The following sections detail the generalized experimental methodologies for the spectroscopic

techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the methoxymethylbenzonitrile isomer is

dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS)

as an internal standard (0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse sequence is used.

Number of Scans: 16 to 32 scans are typically acquired.

Spectral Width: -2 to 12 ppm.

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence is used to obtain singlets for all carbon

signals.

Number of Scans: 1024 or more scans are typically required due to the low natural

abundance of the ¹³C isotope.

Spectral Width: 0 to 220 ppm.

Relaxation Delay: 2-5 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.
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Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound is ground with

potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast

from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For liquid samples, a drop is placed

between two salt plates.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: Typically 4 cm⁻¹.

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and

automatically subtracted from the sample spectrum.

Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion

probe or through a gas chromatograph (GC-MS) for separation of isomers prior to analysis.

Ionization: Electron Ionization (EI) at 70 eV is a common method for small organic molecules.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on

their mass-to-charge ratio (m/z).

Detection: An electron multiplier or other suitable detector records the abundance of each ion.

Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion

peak and the fragmentation pattern are analyzed to confirm the molecular weight and deduce

structural information.
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Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of

methoxymethylbenzonitrile isomers.

Generalized Spectroscopic Analysis Workflow
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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